molecular formula C₁₉H₁₇N₂NaO₄S B1663651 Parecoxib sodium CAS No. 198470-85-8

Parecoxib sodium

Cat. No. B1663651
M. Wt: 392.4 g/mol
InChI Key: HQPVVKXJNZEAFW-UHFFFAOYSA-M
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Description

Parecoxib sodium is a selective COX-2 inhibitor and NSAID used for the short-term management of perioperative pain . It is a water-soluble and injectable prodrug of valdecoxib . It is marketed as Dynastat in the European Union .


Synthesis Analysis

The synthesis of Parecoxib sodium involves a sulfonation reaction. The reaction involves adding methylene dichloride and 5-methyl-3 in a reactor, controlling the temperature of the reaction to be lower than 30 DEG C, and dripping chlorsulfonic acid .


Molecular Structure Analysis

The molecular formula of Parecoxib sodium is C19H18N2O4S . The molecular weight is 370.42 g/mol .


Chemical Reactions Analysis

Parecoxib sodium is a prodrug that is rapidly converted to valdecoxib in the body . It is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid .


Physical And Chemical Properties Analysis

Parecoxib sodium is a white crystalline solid . It has a solubility of 32 mg/mL in DMSO .

Scientific Research Applications

Analgesic Alternative in Emergency Departments

Parecoxib sodium has been investigated as an analgesic alternative to morphine for acute trauma pain in emergency departments. A study compared intravenous parecoxib with intravenous morphine sulfate in patients with acute traumatic pain. The study found a non-significant trend toward the superiority of IV morphine over IV parecoxib, suggesting that parecoxib sodium could be a viable alternative in emergency pain management due to its effectiveness and lack of opioid-related side-effects (Baharuddin et al., 2014).

Post-Surgical Pain Management

Parecoxib has shown promise in managing pain after various types of surgeries. It has been found effective for parenteral analgesia in post-surgical patients, especially following dental, gynecologic, and orthopedic surgery. The drug's analgesic activity has been compared favorably with that of morphine and ketorolac in controlled trials, indicating its potential utility in postoperative pain relief (Amabile & Spencer, 2004).

Cancer Pain Management

In the context of cancer pain, particularly severe cancer bone pain, parecoxib sodium has been used effectively. A pilot study explored its efficacy and side effect profile in patients with advanced cancer and uncontrolled malignant bone pain, showing promising results for parecoxib as an addition to existing analgesic therapy (Kenner et al., 2015).

Applications in Gynecological Procedures

Parecoxib sodium has been applied in gynecological procedures, including artificial abortions and laparoscopic surgeries. Studies have shown its capability to reduce pain and improve the overall anesthetic experience, with minimal adverse reactions, underscoring its safe and feasible use in these settings (Zeng Xiao-li & Pla Chengdu, 2013).

Neurosurgery Applications

In neurosurgery, parecoxib sodium's analgesic mechanism, safety evaluation, and its clinical applications have been assessed. While its efficacy in neurosurgery remains somewhat controversial, it has been reviewed for use in craniotomy and transsphenoidal approaches to reduce post-operative complications (Liu Dan-ya, 2013).

Quality Control in Drug Manufacturing

Research has also been conducted on the quality control aspects of parecoxib sodium, particularly the assessment and control of elemental impurities in the drug. An analytical procedure for determining elemental impurities in parecoxib sodium using graphite digestion and inductively coupled plasma-mass spectrometry has been proposed, highlighting the importance of quality specifications in drug manufacturing (Hao et al., 2022).

Safety And Hazards

Parecoxib sodium may cause harm to the unborn child and cause damage to the gastrointestinal system through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPVVKXJNZEAFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048670
Record name Parecoxib sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parecoxib sodium

CAS RN

198470-85-8
Record name Parecoxib sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parecoxib sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(5-methyl-3-phenylisoxazol-4-yl)phenylsulfonyl]propionamide, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARECOXIB SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB87433V6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,600
Citations
SM Cheer, KL Goa - Drugs, 2001 - Springer
… A safety and pharmacokinetic study of analgesic doses of parecoxib sodium, a new COX-2 specific inhibitor, in healthy subjects [poster no. 653]. Presented at the 19th Annual Scientific …
Number of citations: 266 link.springer.com
SF Barton, FF Langeland, MC Snabes… - The Journal of the …, 2002 - pubs.asahq.org
… This study evaluated the analgesic efficacy and tolerability of parecoxib sodium to test the … Single doses of intravenous parecoxib sodium, 20 mg and 40 mg, were compared with …
Number of citations: 267 pubs.asahq.org
RC Hubbard, TM Naumann, L Traylor… - British journal of …, 2003 - academic.oup.com
… in morphine consumption between parecoxib sodium groups and placebo. … parecoxib sodium 20 mg bd iv, parecoxib sodium 40 mg bd iv, and placebo. Patients in the parecoxib sodium …
Number of citations: 232 academic.oup.com
A Karim, A Laurent, ME Slater, ME Kuss… - The Journal of …, 2001 - Wiley Online Library
… parecoxib sodium 40 mg IM administered in this study was well tolerated, indicating that the MTD of IM parecoxib sodium … 20 mg/ml, parecoxib sodium was well tolerated. Intramuscular …
Number of citations: 100 accp1.onlinelibrary.wiley.com
GL Rasmussen, K Steckner, C Hogue… - American journal of …, 2002 - europepmc.org
… than with morphine and were similar for parecoxib sodium and ketorolac. Parecoxib sodium was safe and well tolerated. In conclusion, IV parecoxib sodium 40 mg is as effective as …
Number of citations: 233 europepmc.org
W Wei, T Zhao, Y Li - Experimental and therapeutic …, 2013 - spandidos-publications.com
… in the PCA combined with parecoxib sodium group was lower … Combination of PCA with parecoxib sodium reduced the … The combination of PCA with parecoxib sodium successively …
Number of citations: 43 www.spandidos-publications.com
RR Stoltz, SI Harris, ME Kuss, D LeComte… - The American journal of …, 2002 - Elsevier
… GI mucosal effects of iv parecoxib sodium with iv ketorolac … No parecoxib sodium or placebo subjects had an ulcer or ≥… (p < 0.05 vs both parecoxib sodium and placebo). No subject in …
Number of citations: 133 www.sciencedirect.com
TP Malan, G Marsh, SI Hakki, E Grossman… - The Journal of the …, 2003 - pubs.asahq.org
… , and 55 patients who received 40 mg parecoxib sodium. … 20 mg parecoxib sodium, and six in the 40 mg parecoxib sodium … parecoxib sodium, and three in the 40 mg parecoxib sodium …
Number of citations: 274 pubs.asahq.org
LA Sorbera, P Leeson, J Castaner… - Drugs of the …, 2001 - access.portico.org
… Parecoxib sodium was rapidly converted to valdecoxib (… after parecoxib sodium dosing and steady state achieved on day 7. Peak M1 levels were seen about 1 h after parecoxib sodium …
Number of citations: 54 access.portico.org
SE Daniels, EH Grossman, ME Kuss, S Talwalker… - Clinical …, 2001 - Elsevier
… 2 impacted third molars were randomized to receive parecoxib sodium 20 mg IM, 20 mg IV, … Parecoxib sodium 20 and 40 mg IM or IV and ketorolac 60 mg IM were significantly superior …
Number of citations: 147 www.sciencedirect.com

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